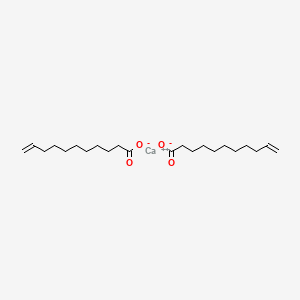

calcium;undec-10-enoate

Description

Significance and Research Context within Organic and Materials Chemistry

Calcium undec-10-enoate (B1210307) and its parent compound, undec-10-enoic acid, are notable for their bifunctional nature, possessing both a terminal double bond and a carboxylic acid group. arkema.com This structure allows for a wide range of chemical modifications, making it a valuable building block in organic synthesis and polymer chemistry. arkema.comwikipedia.org

In organic chemistry, the terminal double bond can participate in various reactions, including polymerization and the synthesis of modified silicones. arkema.comsigmaaldrich.com Research has explored its use in creating complex molecules and as an intermediate in the production of fine chemicals. arkema.com

In materials science, undec-10-enoate derivatives are being investigated for the development of sustainable and biodegradable materials. solubilityofthings.com The long hydrocarbon chain and the potential for creating polymers with specific properties make it a compound of interest for creating novel polyesters and other materials. researchgate.netsolubilityofthings.com Its derivation from castor oil, a renewable resource, further enhances its appeal in the context of green chemistry. wikipedia.orgebi.ac.uk

Overview of Undec-10-enoate Chemical Properties and Salt Formation

Undec-10-enoic acid, also known as undecylenic acid, is an unsaturated fatty acid with the chemical formula C11H20O2. wikipedia.org It is derived from the pyrolysis of ricinoleic acid, which is obtained from castor oil. wikipedia.org The presence of the terminal double bond and the carboxylic acid functional group allows it to undergo a variety of chemical reactions. arkema.com

The formation of calcium undec-10-enoate, [CH2=CH(CH2)8CO2]2Ca, occurs through the reaction of undec-10-enoic acid with a calcium base, resulting in a salt where two undec-10-enoate anions are ionically bonded to a single calcium cation (Ca2+). nih.govaromaalyssum.com This salt formation modifies the physical properties of the parent acid, such as its solubility. Calcium undec-10-enoate is practically insoluble in water, ether, alcohol, chloroform, and acetone (B3395972), but slightly soluble in hot alcohol. aromaalyssum.com

Table 1: Physical and Chemical Properties of Calcium undec-10-enoate

| Property | Value |

|---|---|

| Molecular Formula | C22H38CaO4 |

| Molar Mass | 406.61 g/mol |

| Melting Point | 146°C |

| Boiling Point | 300.8°C at 760 mmHg |

| Flash Point | 145.8°C |

| IUPAC Name | calcium;undec-10-enoate |

Sources: nih.govichemical.com

Scope and Academic Research Trajectories for Calcium Undec-10-enoate

The unique properties of calcium undec-10-enoate and its derivatives have opened several avenues for academic and industrial research.

One significant area of research is its application in polymer chemistry. The terminal double bond of the undec-10-enoate moiety is suitable for acyclic diene metathesis (ADMET) polymerization. researchgate.net This process allows for the synthesis of high molecular weight polyesters from bio-renewable sources. researchgate.net Researchers are exploring the use of various catalysts, such as ruthenium-carbene and molybdenum-alkylidene, to create polymers with specific network structures and properties. researchgate.net

Another research trajectory involves its use as a precursor for various chemical syntheses. For example, the transesterification of undec-10-enoate esters, catalyzed by substances like calcium oxide (CaO), is being studied as a method for converting plant oils into valuable chemicals. researchgate.net These reactions can produce monomers for biobased polyesters. researchgate.net

Furthermore, the antifungal properties of undecylenic acid and its salts, including calcium undec-10-enoate, continue to be a subject of study. nih.govaromaalyssum.comchemicalbook.com Research has shown that undecylenic acid can inhibit the morphogenesis of certain fungi. nih.gov

The compound's role in the development of new materials is also a key research focus. Studies have investigated the surface properties of nanoparticles grafted with unsaturated carboxylic acids like undec-10-enoic acid. perflavory.com Additionally, its derivatives are being explored for creating biodegradable materials, which aligns with the growing demand for sustainable chemical solutions. solubilityofthings.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H38CaO4 |

|---|---|

Molecular Weight |

406.6 g/mol |

IUPAC Name |

calcium;undec-10-enoate |

InChI |

InChI=1S/2C11H20O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13);/q;;+2/p-2 |

InChI Key |

CLOKKBBIKHZGNX-UHFFFAOYSA-L |

Canonical SMILES |

C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of Calcium Undec 10 Enoate

Strategies for Calcium Undec-10-enoate (B1210307) Preparation

The preparation of calcium undec-10-enoate can be approached through direct synthesis from its acid precursor or via more complex integration into advanced material structures like Layered Double Hydroxides (LDHs).

Co-precipitation Techniques for Layered Double Hydroxide (B78521) Integration

Layered Double Hydroxides (LDHs) are a class of ionic lamellar solids with the general formula [M2+1−xM3+x(OH)2]x+(An−)x/n·yH2O. mdpi.comscielo.br Their structure consists of positively charged brucite-like layers where charge-compensating anions (An-) are located in the interlayer region. mdpi.commdpi.com This structure allows for the intercalation of a wide variety of anions, including organic molecules like the undec-10-enoate anion.

The most versatile and common method for synthesizing LDHs is co-precipitation. mdpi.comnih.gov This technique involves the simultaneous precipitation of divalent and trivalent metal cations from an aqueous solution upon the addition of a base, such as sodium hydroxide. mdpi.com The process can be conducted at a constant or variable pH, with the constant-pH method often yielding materials with higher crystallinity and specific surface area. scielo.br

For the integration of undec-10-enoate, a solution containing calcium (Ca²⁺) and a trivalent cation (e.g., Al³⁺) salts would be mixed with a solution of sodium undec-10-enoate. The slow addition of a base would induce the co-precipitation of the Ca-Al-undecylenate LDH. The undec-10-enoate anions would be incorporated directly into the interlayer space during the formation of the hydroxide layers. nih.gov This method has been successfully used to intercalate other organic anions, such as ibuprofen, into various LDH structures. nih.gov The resulting material effectively immobilizes the undec-10-enoate anion within a stable, layered inorganic host.

Synthesis from Undec-10-enoic Acid and Calcium Sources

Calcium undec-10-enoate is the calcium salt of undec-10-enoic acid (also known as undecylenic acid). nih.govnih.gov Its synthesis is a direct acid-base neutralization reaction. The process involves reacting undec-10-enoic acid, a mono-unsaturated fatty acid derived from the vacuum distillation of castor oil, with a suitable calcium source. nih.govacmechem.com

The reaction can be represented as: 2 C₁₁H₂₀O₂ (undec-10-enoic acid) + Ca(OH)₂ (calcium hydroxide) → Ca(C₁₁H₁₉O₂)₂ (calcium undec-10-enoate) + 2 H₂O

Common calcium sources for this type of reaction include calcium hydroxide (Ca(OH)₂) or calcium oxide (CaO). The reaction is typically carried out in an appropriate solvent. For instance, a similar process for producing zinc undecylenate involves reacting undecylenic acid in an ethanol (B145695) solution with an aqueous solution of a metal salt. google.comgoogle.com Following the reaction, the resulting calcium undec-10-enoate, a white, amorphous powder, precipitates from the solution and can be isolated through filtration, washing to remove any unreacted starting materials or byproducts, and subsequent drying. acmechem.comgoogle.comgoogle.com The final product is practically insoluble in water and alcohol. acmechem.com

Undec-10-enoate Esters as Synthetic Intermediates and Feedstocks

Esters of undec-10-enoic acid, particularly the methyl and ethyl derivatives, are crucial intermediates in the chemical industry. They serve as precursors for various transesterification reactions and as monomers for polymer synthesis. thegoodscentscompany.com

Preparation of Methyl and Ethyl Undec-10-enoate Derivatives

The synthesis of methyl and ethyl undec-10-enoate is typically achieved through Fischer esterification. This acid-catalyzed reaction involves refluxing undec-10-enoic acid with the corresponding alcohol (methanol or ethanol). A strong acid, commonly sulfuric acid (H₂SO₄), is used as the catalyst. The reaction is an equilibrium process, and excess alcohol is often used to drive the reaction toward the ester product. After the reaction, the excess alcohol is removed, and the crude ester is washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by purification, often via vacuum distillation.

| Parameter | Methyl Undec-10-enoate | Ethyl Undec-10-enoate |

| Reactants | Undec-10-enoic Acid, Methanol (B129727) | Undec-10-enoic Acid, Ethanol |

| Catalyst | Sulfuric Acid (H₂SO₄) | Sulfuric Acid (H₂SO₄) |

| Reaction Conditions | Refluxing temperature of methanol for ~6 hours. | Reflux at 78°C (ethanol's boiling point). |

| Purity | >95% after purification. | >95% after purification. |

| Key Insight | The reaction progress is monitored by Thin-Layer Chromatography (TLC). | A 1:1.2 molar ratio of acid to ethanol is used to minimize side reactions. |

This table summarizes the typical laboratory synthesis conditions for methyl and ethyl undec-10-enoate based on established Fischer esterification protocols.

Catalytic Approaches for Transesterification and Esterification Reactions

Transesterification of undec-10-enoate esters is a key method for producing a variety of other esters, which can be valuable fine chemicals or monomers for biobased polyesters. thegoodscentscompany.com Heterogeneous catalysts are often preferred for their ease of separation and reusability.

Calcium oxide (CaO) has been shown to be an effective solid base catalyst for the transesterification of ethyl 10-undecenoate with alcohols like cyclohexanemethanol. Another effective catalytic system involves using metal oxides like vanadium pentoxide (V₂O₅), with its activity enhanced by the deposition of copper (Cu). This Cu-deposited V₂O₅ catalyst has been used for the transesterification of ethyl-10-undecenoate with diols such as 1,4-cyclohexanedimethanol (B133615) to produce monomers for biobased polyesters. thegoodscentscompany.com

| Reaction | Catalyst | Substrates | Key Findings & Conditions |

| Transesterification | Calcium Oxide (CaO) | Ethyl 10-undecenoate, Cyclohexanemethanol | Yields undec-10-enoate exclusively (92% yield) at 100°C. Activity increases at 120°C while maintaining high selectivity (97-98%). |

| Transesterification | Copper-deposited Vanadium Pentoxide (Cu-V₂O₅) | Ethyl 10-undecenoate, 1,4-Cyclohexanedimethanol | Efficiently produces the corresponding diester, a monomer for polyesters. The catalyst is recyclable for multiple runs. |

| Esterification | Sulfuric Acid (H₂SO₄) | Undec-10-enoic Acid, Methanol/Ethanol | A classic homogeneous catalysis method for producing methyl and ethyl esters with high conversion. |

This table presents research findings on different catalytic approaches for the synthesis and transformation of undec-10-enoate esters.

Biocatalytic Transformations of Undec-10-enoic Acid for Value-Added Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for transforming fatty acids into valuable products. Enzymes, particularly from the cytochrome P450 superfamily, can perform C-H bond functionalizations with remarkable regio- and stereoselectivity. nih.gov

Recent research has focused on the selective hydroxylation of undec-10-enoic acid using engineered P450 enzymes. These biocatalytic processes can introduce hydroxyl groups at specific positions on the fatty acid chain, creating chiral synthons that are valuable for the synthesis of natural products. nih.gov

For example, a light-activated hybrid P450 BM3 enzyme has been used to catalyze the allylic hydroxylation of 10-undecenoic acid, producing (R)-9-hydroxy-10-undecenoic acid with high enantiomeric excess (85% ee). nih.gov This product is a valuable building block in organic synthesis. nih.gov Similarly, engineered variants of P450s have been developed to produce (S)-9-hydroxy-undec-10-enoic acid. researchgate.net These enzymatic reactions highlight the potential of biocatalysis to create high-value chemicals from renewable feedstocks like undec-10-enoic acid. nih.govresearchgate.net

| Biocatalytic Reaction | Enzyme System | Substrate | Product | Key Findings |

| Allylic Hydroxylation | Light-activated hybrid P450 BM3 (WT/L407C-Ru₁) | 10-Undecenoic Acid | (R)-9-hydroxy-10-undecenoic acid | Highly selective monohydroxylation with 85% enantiomeric excess. nih.gov |

| Allylic Hydroxylation | P450 variant (A7G/L188Q) | 11-Undecenoic Acid | (S)-9-hydroxy-undec-10-enoic acid | The variant showed high activity and selectivity for the long-chain fatty acid. researchgate.net |

This table details specific research findings on the use of biocatalysts to transform undec-10-enoic acid into value-added hydroxy fatty acids.

Structural Elucidation and Thermochemical Analysis of Calcium Undec 10 Enoate Systems

Spectroscopic and Diffraction Techniques for Material Characterization

Spectroscopic and diffraction methods are fundamental in determining the atomic and molecular structure of calcium undec-10-enoate (B1210307).

X-ray Diffraction (XRD) for Crystalline and Layered Structures

X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials. jkdhs.orgscirp.orgretsch.com In the study of calcium carboxylates, such as calcium undec-10-enoate, XRD is used to identify crystalline phases and determine their structure. For instance, a study on calcium undecanoate, a related saturated calcium carboxylate, revealed through high-resolution synchrotron XRD that the synthesized salt at room temperature is a mix of monohydrated and anhydrous forms. ipn.mx The monohydrated form was found to have a monoclinic cell structure. ipn.mx This technique is also instrumental in observing phase transformations that occur with changes in temperature, such as dehydration, which can lead to a loss of crystallinity. capes.gov.brresearchgate.net

The analysis of XRD patterns involves comparing the diffraction peaks of a sample to standard patterns in a database, such as the Powder Diffraction File (PDF). jkdhs.org The position and intensity of these peaks are unique to each crystalline material, allowing for phase identification. jkdhs.org

Table 1: XRD Analysis Parameters for Crystalline Materials

| Parameter | Description |

|---|---|

| 2θ Angle Range | The range of angles over which the diffraction pattern is scanned. A typical range is 10-90 degrees. jkdhs.org |

| Scan Speed | The rate at which the 2θ angle is changed during the scan, for example, 1.2° per minute. jkdhs.org |

| X-ray Source | The type of X-ray radiation used, commonly a Cu Kα source. jkdhs.org |

| Operating Voltage and Current | The settings for the X-ray tube, such as 40 kV and 40 mA. jkdhs.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Anion Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. figshare.commdpi.com In the context of calcium undec-10-enoate, FT-IR is used to confirm the presence of the undec-10-enoate anion. asau.ru The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. mdpi.com These absorptions correspond to the vibrational frequencies of the chemical bonds within the molecule, providing a molecular "fingerprint". mdpi.com

FT-IR can be used to monitor changes in the material, such as those occurring during thermal decomposition. capes.gov.brresearchgate.net For example, the appearance of new absorption bands can indicate the formation of different chemical species, like calcium carbonate, as a decomposition product. researchgate.netresearchgate.net

Table 2: Common FT-IR Analysis Techniques

| Technique | Sample Type | Description |

|---|---|---|

| Pressure Method | Powder | The sample is mixed with KBr and pressed into a pellet. acsmaterial.com |

| Attenuated Total Reflectance (ATR) | Powder, Liquid, Film, Bulk | An IR beam is directed into a crystal with a high refractive index, creating an evanescent wave that extends into the sample in close contact. mdpi.comacsmaterial.com |

| Liquid Cell Method | Liquid | The liquid sample is placed between two IR-transparent windows. acsmaterial.com |

Thermal Analysis for Phase Transitions and Decomposition Pathways in Undec-10-enoate Materials

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TGA) of Undec-10-enoate-Containing Composites

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. etamu.eduh-and-m-analytical.com This technique is particularly useful for studying decomposition processes, as it can quantify mass loss associated with the release of volatile products. h-and-m-analytical.comtainstruments.com In the study of calcium carboxylates, TGA reveals distinct stages of decomposition. capes.gov.brresearchgate.net For instance, the initial weight loss in hydrated calcium salts corresponds to dehydration, which for many calcium carboxylates occurs around 110°C. capes.gov.brresearchgate.net This is followed by the decomposition of the anhydrous salt at higher temperatures, which for calcium undec-10-enoate, results in the formation of carbon oxides and calcium oxide under fire conditions. mubychem.comaadhunikindustries.com

A typical TGA experiment plots the percentage of weight loss against temperature. The resulting curve shows plateaus where the material is stable and sharp drops where decomposition occurs. h-and-m-analytical.com The derivative of this curve can be used to identify the temperatures at which the rate of mass loss is at its maximum. etamu.edu

Table 3: TGA Decomposition Stages of Calcium Oxalate Monohydrate (A Model Compound)

| Decomposition Step | Temperature Range (°C) | Mass Loss Product |

|---|---|---|

| Dehydration | ~100 - 200 | H₂O h-and-m-analytical.comebatco.com |

| Decomposition to Carbonate | ~400 - 500 | CO h-and-m-analytical.com |

Advanced Surface Characterization Methodologies in Calcium Mineralization Systems

The study of how minerals form, particularly in the presence of organic molecules, often requires advanced surface characterization techniques. These methods provide detailed information about the interactions at the interface between the organic template and the forming mineral.

In systems involving calcium mineralization, techniques such as synchrotron X-ray scattering are used to study the self-assembly of organic monolayers and the subsequent growth of mineral crystals in-situ. osti.gov This allows for the direct observation of the structural regularities of the organic template and how they match the lattice spacings of the nucleating mineral. osti.gov Other advanced techniques include scanning electron microscopy (SEM) and Raman spectroscopy for characterizing the morphology and composition of the resulting mineral products. mdpi.com X-ray photoelectron spectroscopy (XPS) can be used to analyze the elemental composition and chemical states of atoms on the surface of the material, confirming the bonding of organic molecules to a substrate. nih.govmdpi.com These methods are crucial for understanding how organic templates can control the nucleation, growth, and final form of minerals like calcium carbonate and calcium phosphate (B84403). mdpi.comd-nb.info

Applications of Calcium Undec 10 Enoate in Advanced Materials and Polymer Science

Integration into Polymer Composites for Enhanced Functional Performance

The incorporation of functional fillers and additives into polymer matrices is a key strategy for developing advanced composites with tailored properties. Calcium undec-10-enoate (B1210307) can be utilized to enhance the performance and functionality of these materials through surface modification and direct integration.

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a general formula of [M2+1-xM3+x(OH)2]x+(An-)x/n·yH2O. frontiersin.org These materials consist of positively charged brucite-like layers, with the charge being balanced by interlayer anions (An-) and water molecules. frontiersin.orgresearchgate.net Calcium-Aluminium (Ca-Al) LDHs are a specific type of LDH that have garnered interest for various applications. researchgate.netsemanticscholar.org

The properties of LDHs can be tuned by exchanging the interlayer anion with functional organic anions, such as carboxylates. The undec-10-enoate anion, derived from calcium undec-10-enoate, can be intercalated into the interlayer space of Ca-Al LDHs. This process is typically achieved through methods like co-precipitation or anion exchange. researchgate.net The co-precipitation method is widely used and involves the controlled precipitation of the metal cations (Ca2+ and Al3+) in an aqueous solution containing the desired anion. researchgate.netsemanticscholar.org

| Component | Role in Ca-Al LDH Nanohybrid Synthesis | Relevant Synthesis Methods |

| Calcium (Ca2+) | Divalent cation forming the brucite-like layers. researchgate.net | Co-precipitation, Hydrothermal, Mechanochemical. researchgate.net |

| Aluminium (Al3+) | Trivalent cation creating a positive charge on the layers. researchgate.net | Co-precipitation, Hydrothermal, Mechanochemical. researchgate.net |

| Undec-10-enoate | Interlayer anion to balance charge and functionalize the LDH. | Co-precipitation, Anion Exchange. researchgate.netsemanticscholar.org |

Poly(methyl methacrylate) (PMMA) is a widely used amorphous thermoplastic known for its optical clarity and rigidity. However, for certain applications, its inherent brittleness and other properties need to be modified. mums.ac.ir While PMMA bone cements are often modified with bioactive ceramics like hydroxyapatite (B223615) or β-tricalcium phosphate (B84403) to improve bioactivity, other additives can be used to tune mechanical and polymerization properties. researchgate.netmdpi.com

Calcium undec-10-enoate can act as a functional modifier for PMMA systems. When blended into the PMMA matrix, the long aliphatic chain of the undec-10-enoate can impart a plasticizing effect, increasing the flexibility and toughness of the material. More significantly, the terminal vinyl group of the undec-10-enoate moiety introduces a reactive site into the composite. This allows calcium undec-10-enoate to act as a cross-linking agent or as a comonomer during the polymerization of methyl methacrylate. By participating in the polymerization reaction, it can be covalently incorporated into the polymer network, leading to modifications in the thermal and mechanical properties of the final PMMA product. This approach contrasts with the use of non-reactive plasticizers, which can leach out over time.

Role in Layered Double Hydroxide (B78521) (LDH) Nanocomposite Development

Utilization in Bio-inspired Materials and Mineralization Studies

Biomineralization is the process by which living organisms produce minerals, often with complex, hierarchical structures and outstanding properties. Researchers aim to mimic these processes to create advanced bio-inspired materials. Calcium undec-10-enoate and its constituent undec-10-enoate anion are valuable tools in these studies due to their roles in forming functional polymers and influencing crystallization processes.

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. nih.govresearchgate.net The properties of PHAs can be tailored by controlling the monomer composition. When bacteria such as Pseudomonas oleovorans are cultivated with undec-10-enoic acid as a carbon source, they produce medium-chain-length PHAs (mcl-PHAs) that incorporate undec-10-enoate monomers. nih.gov This results in a polymer with pendant vinyl groups along its backbone. researchgate.net

The presence of these reactive pendant groups is highly significant. They can be chemically modified post-biosynthesis to introduce various functional groups (e.g., hydroxyl, carboxyl, or epoxy groups). For example, the double bonds can be hydroxylated via a hydroboration-oxidation reaction. researchgate.net This functionalized PHA can then be used as a macromolecular template to guide the crystallization of calcium phosphate, the primary inorganic component of bone and teeth. nih.gov The functional groups on the PHA surface can chelate calcium ions and control the nucleation and growth of amorphous calcium phosphate (ACP) or crystalline hydroxyapatite, mimicking the role of proteins like collagen in natural bone formation. nih.govnih.gov This approach allows for the development of bioactive polymer-ceramic composites for bone tissue engineering applications.

| Substrate/Monomer | Resulting Polymer Unit in PHA | Significance |

| 10-undecenoate | 3-hydroxy-undec-10-enoate | Introduces a terminal double bond for post-synthesis functionalization. nih.gov |

| 10-undecenoate | 3-hydroxynon-9-enoate | Result of β-oxidation of the substrate. nih.gov |

| 10-undecenoate | 3-hydroxyhept-7-enoate | Result of β-oxidation of the substrate. nih.gov |

The formation of calcium carbonate (CaCO3) in nature is a highly controlled process, resulting in structures with specific polymorphs (calcite, aragonite, or vaterite) and morphologies. espublisher.comunil.ch Additives such as polymers and surfactants play a crucial role in regulating this crystallization. mdpi.com

Calcium undec-10-enoate, as an amphiphilic molecule (a salt of a fatty acid), can influence the biomimetic crystallization of CaCO3. In an aqueous solution, such molecules can self-assemble into micelles or other supramolecular structures. These aggregates can act as templates, where the negatively charged carboxylate headgroups interact with calcium ions in the solution. rsc.org This interaction can lower the energy barrier for nucleation and direct the growth of CaCO3 crystals. By controlling the concentration of calcium undec-10-enoate, it is possible to influence the size, morphology, and even the crystalline phase of the precipitated CaCO3, similar to how polysaccharides and proteins function in biomineralization. espublisher.comnih.gov This provides a pathway to synthesize CaCO3 particles with desired characteristics for use as fillers, pigments, or in biomedical applications.

Polyhydroxyalkanoates (PHAs) Derived from Undec-10-enoate in Calcium Phosphate Crystallization

Precursor in Sustainable Polymer Synthesis and Chemical Recycling Processes

The transition to a circular economy and the use of renewable feedstocks are major goals in modern polymer chemistry. Undec-10-enoate, often derived from castor oil, is a key bio-based platform molecule for the synthesis of sustainable polymers. researchgate.netacs.org

Undec-10-enoate esters, such as methyl or ethyl undec-10-enoate, are versatile monomers for various polymerization techniques. acs.org One prominent method is Acyclic Diene Metathesis (ADMET) polymerization. researchgate.net Self-metathesis of undec-10-enoate derivatives can produce long-chain α,ω-dienes, which are then polymerized to create high-molecular-weight, bio-based polyesters and polyamides. researchgate.netacs.org These polymers are being explored as sustainable alternatives to petroleum-based plastics.

Furthermore, the principles of chemical recycling are being applied to create a closed-loop life cycle for these materials. researchgate.net Polyesters synthesized from monomers like undec-10-enoate can be designed for depolymerization. Transesterification, the same reaction used to produce the monomers, can be employed to break the polymer back down into its constituent monomers or other valuable chemicals. researchgate.netacs.org These recovered monomers can then be purified and repolymerized, creating new materials with no loss of properties, which is a cornerstone of an ideal circular polymer economy. researchgate.net The use of calcium undec-10-enoate and its derivatives as precursors thus contributes to the development of both bio-based polymers and chemically recyclable materials designed for sustainability. acs.org

| Precursor/Monomer | Polymerization Method | Resulting Polymer Type | Reference |

| 4-allyl-2-methoxyphenyl 10-undecenoate | ADMET Polymerization | Bio-based Polyester (B1180765) | researchgate.net |

| Cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate) | ADMET Polymerization | Bio-based Polyester | researchgate.net |

| Undec-10-en-1-yl undec-10-enoate | ADMET Polymerization & Hydrogenation | Saturated Polyester (PE-20.20) | acs.org |

Monomer for Acyclic Diene Metathesis (ADMET) Polymerization

The undec-10-enoate functional group, derived from the bio-based undecylenic acid, serves as a valuable α,ω-diene monomer for Acyclic Diene Metathesis (ADMET) polymerization. nih.gov This type of polymerization is a step-growth condensation reaction that uses metathesis to link monomers containing two terminal double bonds, forming long-chain unsaturated polymers. wikipedia.org While research often focuses on diesters of undec-10-enoic acid with various diols, the fundamental reactivity of the terminal olefin makes the undec-10-enoate moiety itself a key building block for creating bio-based polyesters. mdpi.comacs.org The process typically involves reacting the monomers in the presence of a ruthenium-carbene catalyst. acs.orgnih.gov

Research has demonstrated the successful ADMET polymerization of various bis(undec-10-enoate) monomers, which are structurally analogous to how a calcium salt would link two undec-10-enoate chains. acs.org These polymerizations, often conducted using second-generation Grubbs (G2) or Hoveyda-Grubbs (HG2) catalysts, can yield high-molecular-weight unsaturated polyesters. acs.orgnih.gov The molecular weight of the resulting polymers can be influenced by reaction conditions such as temperature, catalyst loading, and the use of specific solvents like ionic liquids, which have been shown to facilitate the formation of higher-molecular-weight polymers than those produced in bulk or other solvents. nih.govnih.govnih.gov The resulting unsaturated polyesters can be subsequently hydrogenated to produce saturated polymers with altered thermal properties. acs.orgnih.gov

The table below summarizes typical findings from ADMET polymerization studies using bis(undec-10-enoate) monomers, illustrating the conditions and outcomes.

| Monomer (Diol component) | Catalyst | Solvent | Temperature (°C) | Resulting Polymer Mn (g/mol) | Reference |

|---|---|---|---|---|---|

| Isosorbide | HG2 | Ionic Liquid ([Bmim]PF6) | 50 | 32,200 - 39,200 | nih.govnih.gov |

| 1,4-butanediol | G2 / HG2 | Chloroform | 50 | ~14,300 | mdpi.com |

| Isomannide | G2 / HG2 | Chloroform | 50 | ~15,900 | mdpi.com |

| Ethylene Glycol | HG2 | Toluene -> o-dichlorobenzene | 110 -> 180 | ~62,000 | nih.gov |

| Hydroquinone | HG2 | Toluene -> o-dichlorobenzene | 110 -> 180 | ~41,700 | nih.gov |

Catalytic Depolymerization of Aliphatic Polyesters

Calcium compounds, particularly calcium oxide (CaO), have been identified as effective and inexpensive catalysts for the depolymerization of aliphatic polyesters through transesterification. researchgate.netrsc.orgeurekalert.orgjst.go.jp This process is a key component of chemical recycling, aiming to break down polymers like poly(ethylene terephthalate) (PET) and poly(butylene adipate) (PBA) into their constituent monomers, which can then be purified and repolymerized. rsc.orgeurekalert.org The catalytic activity of calcium oxide in these reactions suggests the potential utility of other calcium salts, such as calcium undec-10-enoate, in similar applications.

The depolymerization reaction involves heating the polyester with an alcohol, such as ethanol (B145695) or methanol (B129727), in the presence of the calcium catalyst. rsc.org Research has shown that this method can achieve high conversion rates and selectivity, yielding the raw monomers with over 99% efficiency in some cases. rsc.org The use of calcium catalysts is part of a broader effort to develop acid- and base-free chemical recycling methods that are more environmentally friendly than conventional techniques, which often require harsh conditions. acs.orgeurekalert.org The effectiveness of CaO in transesterifying fatty acid esters, such as ethyl 10-undecenoate, further supports its role in reactions involving ester linkages, which is the fundamental chemistry behind polyester depolymerization. researchgate.netsciopen.com These findings highlight a significant application for calcium-based catalysts in creating a circular economy for plastics. jst.go.jp

Functional Material Precursors for Chemical Vapor Deposition (CVD)

In the field of materials science, calcium compounds are used as precursors for depositing calcium-containing thin films via Metal-Organic Chemical Vapor Deposition (MOCVD), a subtype of CVD. mocvd-precursor-encyclopedia.deuniversitywafer.com This process involves vaporizing a metal-organic precursor, which then decomposes on a heated substrate to form a thin film of the desired material, such as calcium oxide or calcium carbonate. harvard.eduuniversitywafer.com While specific use of calcium undec-10-enoate is not widely documented, calcium carboxylates and β-diketonates are common choices for this application due to their potential for volatility and suitable thermal stability. harvard.edumocvd-precursor-encyclopedia.de

The primary challenge in using calcium precursors for CVD is achieving sufficient volatility and thermal stability to ensure a consistent deposition rate. nih.govumich.edu Precursors must be able to be vaporized without premature decomposition. nih.gov Research into various calcium precursors, such as calcium amidinates and adducts of calcium β-diketonates, aims to lower the required deposition temperatures and widen the "ALD window" (the temperature range for ideal deposition). nih.govacs.org For instance, some calcium precursors can deposit films at temperatures between 350-450 °C, though newer compounds are being developed to work at lower temperatures. nih.govharvard.edu The deposition of calcium-containing films is important for applications in electronics and functional materials. nih.gov

| Precursor Type | Deposited Film | Key Characteristics/Challenges | Reference |

|---|---|---|---|

| Calcium β-diketonates (e.g., [Ca(thd)2]) | CaS, Calcium Carbonate | Popular due to volatility, but can require high temperatures (e.g., 325–400 °C for CaS). nih.govharvard.edu | nih.govharvard.edumocvd-precursor-encyclopedia.de |

| Calcium Amidinates | CaS | Show higher volatility and a lower, wider ALD window (150-280 °C) compared to β-diketonates. nih.gov | nih.gov |

| Calcium Lactate (in PP-MOCVD) | Calcium Phosphate | Used in aerosol-assisted CVD, which is less dependent on precursor volatility. researchgate.net | researchgate.net |

| General Calcium Carboxylates | Calcium Carbonate/Oxide | Can be used, but volatility and preventing carbonate formation can be challenges. harvard.edu | harvard.edu |

Development of Novel Surfactants and Specialty Chemicals from Undec-10-enoate Derivatives

Undec-10-enoic acid and its derivatives, including calcium undec-10-enoate, are important bio-based building blocks for producing novel surfactants and specialty chemicals. arkema.comsolubilityofthings.com The molecule is bifunctional, possessing both a carboxylic acid group (which can form salts like calcium undec-10-enoate) and a terminal double bond. arkema.comimcd.fr This dual reactivity allows it to be used as a chemical intermediate in a wide range of syntheses. arkema.com

Salts of undecylenic acid, including calcium and zinc salts, are utilized for their cleansing, emulsifying, and surfactant properties in cosmetic and personal care formulations. arkema.com The sodium salt, sodium undec-10-enoate, has been studied as a reactive surfactant, or "surfmer," in emulsion polymerization. vot.pl A surfmer is a surfactant that also contains a polymerizable group, allowing it to become covalently bound into the polymer backbone, which enhances the colloidal stability of the resulting latex. vot.pl Beyond surfactants, the undec-10-enoate structure is a precursor for manufacturing aromatic chemicals, plasticizers, and other fine chemicals. solubilityofthings.comresearchgate.net Its origin from castor oil makes it a sustainable alternative to petroleum-based feedstocks for the chemical industry. arkema.comimcd.fr

Mechanistic Investigations of Calcium Undec 10 Enoate in Chemical and Non Human Biological Systems

Catalytic Reaction Mechanisms in Organic Transformations Involving Undec-10-enoates

Undec-10-enoic acid and its derivatives, including its esters and salts like calcium undec-10-enoate (B1210307), are valuable precursors and participants in a range of catalytic organic transformations. Their bifunctional nature, possessing both a terminal alkene and a carboxylic acid (or carboxylate) group, allows for diverse reactivity.

Catalytic processes involving undec-10-enoates often leverage transition metal catalysts. For instance, palladium phosphine (B1218219) catalyst systems are used in the carbonylation of alkenes with carboxylic acids to produce anhydrides. researchgate.net Rhodium-based catalysts, in conjunction with water-soluble phosphines, are employed in the hydroformylation of methyl undec-10-enoate. researchgate.net This reaction is a key industrial process for producing aldehydes. researchgate.net

The ester, methyl undec-10-enoate, has been a substrate in various catalytic reactions. For example, its reaction with cyclic ketones like cyclopentanone (B42830) and cyclohexanone, catalyzed by silver oxide, yields substituted undecanoate derivatives. niscpr.res.in Furthermore, methyl undec-10-enoate has been utilized in catalytic oxidative cyanation of alkenes, a transformation that introduces a synthetically valuable nitrile group. nih.gov Ruthenium-carbene catalysts have been employed in the acyclic diene metathesis (ADMET) polymerization of α,ω-dienes derived from undec-10-enoate, leading to the formation of polyesters. researchgate.netresearchgate.net

The following table summarizes some catalytic transformations involving undec-10-enoate derivatives:

Table 1: Catalytic Reactions Involving Undec-10-enoate Derivatives| Reactant(s) | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|

| Methyl undec-10-enoate, Cyclopentanone/Cyclohexanone | Silver oxide | Substituted undecanoates | niscpr.res.in |

| Methyl undec-10-enoate | Rh/SulfoXantphos | Aldehyde | researchgate.net |

| 1-Octene, Nonanoic acid | Pd(OAc)₂, PPh₃, Trifluoroacetic acid | Nonanoic anhydride | researchgate.net |

| Methyl undec-10-enoate | Ruthenium-carbene | Polyesters | researchgate.netresearchgate.net |

| Methyl undec-10-enoate | [Cp*Ru(MeCN)₃][PF₆], Cs₂CO₃ | Terminal dienes | ifpenergiesnouvelles.fr |

| Phthalimide-derived terminal alkene | Copper catalyst | β-amino acid precursor | nih.gov |

Molecular Interactions in Biomimetic Mineralization Pathways

Biomimetic mineralization seeks to replicate the natural processes by which organisms produce highly structured mineralized tissues. Calcium carbonate and calcium phosphate (B84403) are key minerals in these processes. scirp.orgciac.jl.cn The role of organic molecules, particularly those with carboxylate groups, is crucial in controlling the nucleation and growth of mineral crystals. scirp.orgnih.gov

While direct studies on calcium undec-10-enoate in biomimetic mineralization are not extensively detailed in the provided results, the principles governing the interaction of calcium carboxylates are relevant. Polysaccharides and proteins containing carboxylate groups can regulate the morphology and crystal form of calcium carbonate through electrostatic interactions with calcium ions. espublisher.com These organic molecules can provide nucleation sites for crystallization. espublisher.com

In many biomineralization systems, anionic polymers like polyaspartic acid, which are rich in carboxylate groups, mimic the function of non-collagenous proteins. nih.gov They can stabilize amorphous mineral precursors and guide their transformation into crystalline phases. nih.gov The interaction between calcium ions and carboxylate groups is often endothermic, indicating a binding event. nih.gov This binding is a key step in controlling the mineralization process.

The following table outlines key molecular interactions in biomimetic mineralization involving carboxylates:

Table 2: Molecular Interactions in Biomimetic Mineralization| Interacting Species | Interaction Type | Outcome | Reference(s) |

|---|---|---|---|

| Calcium ions (Ca²⁺) and Carboxylate groups (R-COO⁻) | Electrostatic binding | Nucleation and growth control of mineral phase | scirp.orgespublisher.com |

| Anionic polymers (e.g., polyaspartic acid) and Mineral precursors | Stabilization | Formation of amorphous precursor phases | nih.gov |

| Polysaccharides and Calcium ions | Electrostatic interaction | Regulation of crystal morphology and form | espublisher.com |

| Carboxymethyl chitosan (B1678972) and Calcium ions | Endothermic binding | Complex formation, influencing mineralization | nih.gov |

Role as a Linking Molecule for Conjugating Biomolecules

The bifunctional nature of undec-10-enoic acid makes it a valuable linking molecule for the conjugation of biomolecules to various surfaces and to each other. wikipedia.orgnih.govdrugbank.com This property is critical in the development of biosensors and other biotechnological applications.

One prominent application is in the creation of silicon-based biosensors. wikipedia.org The terminal double bond of undec-10-enoic acid can react with a silicon transducer surface to form a stable Si-C bond. wikipedia.org This leaves the carboxylic acid group available for conjugation with biomolecules such as proteins or DNA. wikipedia.org This process effectively tethers the biological recognition element to the sensor surface.

The carboxylic acid group can be activated, for example with 1-ethyl-3-[3-dimethylaminopropyl]-carbodiimide (EDC), to facilitate its reaction with amine groups on biomolecules like DNA oligonucleotides or aptamers. mdpi.com This strategy has been used to develop biosensors for detecting molecules like immunoglobulin E (IgE). mdpi.com

The following table summarizes the role of undec-10-enoate as a linking molecule:

Table 3: Undec-10-enoate as a Bioconjugation Linker| Surface/Molecule 1 | Linking Chemistry | Biomolecule (Molecule 2) | Application | Reference(s) |

|---|---|---|---|---|

| Silicon transducer | Si-C bond formation via terminal alkene | Proteins, DNA | Biosensors | wikipedia.org |

| H-diamond | UV-activated reaction of terminal alkene | DNA oligonucleotides | Biosensors | mdpi.com |

| - | EDC-mediated amide bond formation | Aptamers | Biosensors | mdpi.com |

Antifungal Mechanisms in Plant Protection and Related Non-Human Applications

Undecylenic acid and its salts, such as zinc undecylenate, have demonstrated significant antifungal activity, making them potentially effective for plant protection. agrojournal.orgresearchgate.net While the provided search results focus more on zinc undecylenate, the underlying antifungal action is attributed to the undecylenate moiety. Salts of undecylenic acid can be more potent than the acid itself. agrojournal.org

The primary mechanism of antifungal action involves the disruption of the fungal cell membrane. This leads to increased permeability, leakage of cellular contents, and ultimately, cell death. This non-specific interaction with the cell membrane is a characteristic of many fatty acid-type antifungals.

In the context of pathogenic fungi like Candida albicans, undecylenic acid has been shown to inhibit morphogenesis, specifically the transition from the yeast form to the more virulent hyphal form. wikipedia.org This is achieved by inhibiting fatty acid biosynthesis in the fungus. wikipedia.org Studies have shown that undecylenic acid can inhibit biofilm formation and disrupt hyphal growth by downregulating genes associated with virulence. drugbank.com

Research on zinc undecylenate has shown a strong antifungal effect against various plant pathogenic fungi, suggesting its potential as a plant protection agent. agrojournal.orgresearchgate.net

The following table outlines the antifungal mechanisms of undecylenates:

Table 4: Antifungal Mechanisms of Undecylenates| Fungal Target | Mechanism of Action | Effect | Reference(s) |

|---|---|---|---|

| Fungal cell membrane | Disruption of structure and function | Increased permeability, cell lysis | |

| Candida albicans | Inhibition of fatty acid biosynthesis | Inhibition of yeast-to-hyphae transition | wikipedia.org |

| Candida albicans | Downregulation of virulence genes (e.g., HWP1) | Inhibition of biofilm and hyphal growth | drugbank.com |

| Plant pathogenic fungi | General antifungal activity | Inhibition of conidia germination | agrojournal.orgresearchgate.net |

Analytical Methodologies for Calcium Undec 10 Enoate Research and Quantification

Chromatographic Techniques for Undecenoate Analysis in Complex Matrices

Chromatography is a fundamental technique for separating chemical mixtures into individual components, allowing for precise identification and quantification. nih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly vital for analyzing undecenoate in diverse and complex matrices like pharmaceuticals, biological samples, and natural products. tandfonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a dominant and versatile tool in pharmaceutical analysis, prized for its high sensitivity and accuracy. researchgate.netlongdom.org A specific HPLC method with spectrophotometric detection has been developed for the assay of calcium undecylenate in commercial antifungal products. tandfonline.comtandfonline.com To improve detection, this method involves a pre-column derivatization step where an acetone (B3395972) solution of the sample is treated with 4'-nitrophenacyl bromide. tandfonline.comtandfonline.com The resulting esters are then analyzed on a C8 column with a mobile phase of methanol-acetonitrile-water, achieving baseline resolution in under seven minutes. tandfonline.comtandfonline.com This method demonstrated good linearity and a recovery rate of 99.3% to 102.3% from spiked commercial products, proving its suitability for both solid and liquid formulations. tandfonline.comtandfonline.com

Another approach uses fluorimetric detection after derivatization, which allows for the quantification of undecylenic acid in the micromolar range, with a detection limit of approximately 0.3 µM. researchgate.net The power of HPLC, especially when coupled with tandem mass spectrometry (LC-MS/MS), is further demonstrated in the analysis of other undecanoate esters, such as testosterone (B1683101) undecanoate, in complex biological matrices like serum and hair. nih.gov For instance, a validated reversed-phase HPLC method for testosterone undecanoate in soft gelatin capsules uses a C18 column with 100% methanol (B129727) as the mobile phase and UV detection at 240 nm. researchgate.netlongdom.org This method was validated for specificity, accuracy, precision, and linearity, with recovery rates between 98.87% and 100.02%. researchgate.netlongdom.org

Gas Chromatography (GC) , frequently paired with a Mass Spectrometry (MS) detector, is highly effective for the analysis of volatile compounds. nih.gov For undecenoate analysis, this often involves the conversion of the fatty acid into a more volatile ester form, such as a methyl or trimethylsilyl (B98337) ester. nih.govnih.gov GC-MS has been successfully used to identify 10-undecenoic acid in the ethanolic extract of empty fruit bunches, where the compound was identified by comparing its mass spectrum with the National Institute of Standards and Technology (NIST) library. researchgate.net Similarly, methyl undec-10-enoate (B1210307) has been identified as a volatile component in roasted Hass avocado kernels. iiste.org In a study involving a hyaluronan derivative, gas chromatography with a flame ionization detector (GC-FID) was used to determine the degree of substitution by quantifying the undecylenic acid content after hydrolysis and derivatization. nih.gov

Table 1: Chromatographic Analysis of Undec-10-enoate and Related Compounds

| Technique | Analyte(s) | Matrix | Key Methodological Details | Findings | Reference(s) |

| HPLC-UV | Calcium Undecylenate, Undecylenic Acid | Pharmaceutical Products (Ointment, Powder, Solution) | Pre-column derivatization with 4'-nitrophenacyl bromide; C8 column; Mobile Phase: Methanol-Acetonitrile-Water (50:30:20). | Recovery: 99.3-102.3%. Linear range: 12.5-300 µg. | tandfonline.comtandfonline.com |

| HPLC-Fluorimetry | Undecylenic Acid, Zinc Undecylenate | Pharmaceutical Preparations | Derivatization with 2-(2-naphthoxy)ethyl 2-(piperidino)ethanesulfonate; Reversed-phase C18 column. | Detection limit of ~0.3 µM. Quantitation range: 3.0-50.0 µM. | researchgate.net |

| RP-HPLC-UV | Testosterone Undecanoate | Soft Gelatin Capsules | C18 column; Mobile Phase: 100% Methanol; Detection at 240 nm. | Recovery: 98.87-100.02%. Method validated for linearity, precision, and robustness. | researchgate.netlongdom.org |

| GC-MS | 10-Undecenoic Acid | Ethanolic Extract of Empty Fruit Bunches | Identification based on mass spectra matched with NIST library. | Confirmed the presence of 10-undecenoic acid among other phytochemicals. | researchgate.net |

| GC-MS | Undecylenic Acid | Castor Bean Seed Oil | Temperature programmed from 70°C to 280°C; Helium carrier gas. | Identified undecylenic acid as a major fatty acid component. | iiste.org |

| GC-FID | Undecylenic Acid | Hyaluronan-based Hydrogel | Online derivatization to trimethylsilyl esters; HP-5 ms (B15284909) UI capillary column. | Successfully quantified free and total undecylenic acid to determine the degree of substitution. | nih.gov |

Advanced Spectroscopic Methods for Chemical Profiling and Nanoscale Compositional Analysis

Spectroscopic techniques provide rich information on the chemical structure, composition, and physical properties of materials from the bulk down to the nanoscale. For calcium undec-10-enoate, these methods are invaluable for confirming its chemical identity and for analyzing its morphology and distribution in formulations.

Chemical Profiling with Infrared Spectroscopy Fourier-transform infrared spectroscopy (FTIR) is a powerful, non-destructive technique for identifying functional groups within a molecule. The infrared spectra of fatty acids and their metal salts, including calcium salts, have been well-characterized. mdpi.comnih.gov The conversion of a carboxylic acid to a calcium carboxylate salt results in distinct changes in the spectrum, most notably the disappearance of the acidic carbonyl (C=O) band and the appearance of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). mdpi.comnih.gov These features provide a clear spectroscopic signature for the presence of the calcium salt. mdpi.com FTIR has been used to characterize novel derivatives of 10-undecenoic acid, confirming the structure of the synthesized products alongside other spectroscopic techniques like NMR. nih.gov

Nanoscale Compositional and Morphological Analysis The physical properties of a pharmaceutical powder, such as particle size, shape, and surface morphology, are critical to its performance. nanoscience.com Scanning Electron Microscopy (SEM) is a cornerstone technique for visualizing these characteristics at the micro and nanoscale. thermofisher.comfilab.fr SEM analysis is widely used in the pharmaceutical industry to evaluate the raw materials and finished products of solid dosage forms, as it can reveal details about particle morphology, agglomeration, and homogeneity. nih.govthermofisher.com This is crucial because particle size can affect dissolution rates, and a uniform size distribution helps ensure consistent dosing. nanoscience.com While not specific to calcium undec-10-enoate, the methodology is directly applicable for characterizing its powder form to ensure quality and consistency. nanoscience.comnews-medical.net

For a deeper analysis of the chemical composition at the nanoscale, more advanced synchrotron-based techniques can be employed. acs.orgnih.gov For example, a study on fungal-induced calcium carbonate precipitation used a combination of SEM and Scanning Transmission X-ray Microscopy (STXM) with Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy. acs.orgnih.gov This approach allowed researchers to map and distinguish different calcium carbonate polymorphs (like calcite and aragonite) in nanometer-thin sections, providing insights into the chemical speciation at a highly localized level. acs.org Another advanced technique, Atom Probe Tomography (APT), has been used for the nanoscale chemical characterization of the mineral-organic interface in calcium carbonate biominerals, providing in-situ quantification of the chemical composition. mdpi.com Although these studies were performed on calcium carbonate, the methodologies demonstrate the powerful potential for the detailed nanoscale characterization of other calcium salts like calcium undec-10-enoate. acs.orgmdpi.commdpi.com

Table 2: Advanced Analytical Methods for Profiling and Nanoscale Analysis

| Technique | Type of Analysis | Sample/System Studied | Key Findings | Reference(s) |

| FTIR Spectroscopy | Chemical Profiling | Saturated fatty acids and their calcium salts | The infrared spectra of calcium salts are distinguished by characteristic carboxylate (COO⁻) stretching vibrations, differing from the acidic carbonyl (C=O) peak of the free acid. | mdpi.comnih.gov |

| FTIR Spectroscopy | Structural Characterization | Novel epithio derivatives of 10-undecenoic acid | Confirmed the chemical structure of synthesized derivatives as part of a comprehensive characterization. | nih.gov |

| Scanning Electron Microscopy (SEM) | Morphological Analysis / Particle Characterization | Pharmaceutical powders and excipients | Provides high-resolution images of particle size, shape, surface texture, and agglomeration, which are critical for formulation quality and performance. | nih.govnanoscience.comthermofisher.com |

| SEM and STXM-NEXAFS | Nanoscale Chemical Speciation | Fungal-induced calcium carbonate biominerals | Identified and mapped different CaCO₃ polymorphs at the nanoscale, revealing heterogeneity in mineral phases influenced by localized conditions. | acs.orgnih.gov |

| Atom Probe Tomography (APT) | Nanoscale Chemical Characterization | Calcite from mussel shells (calcium carbonate biomineral) | Provided in-situ chemical quantification of the inter-crystalline organic matrix at the mineral-organic interface. | mdpi.com |

Environmental Behavior and Biogeochemical Cycling of Calcium Undec 10 Enoate

Academic Studies on Environmental Fate and Transport Mechanisms

The environmental fate of a chemical is dictated by its physical and chemical properties, its susceptibility to transport processes, and its interactions within environmental compartments like water, soil, and air.

Physicochemical Properties and Environmental Distribution

Undecylenic acid, the active component of calcium undec-10-enoate (B1210307), is a monounsaturated fatty acid derived from castor oil. nih.govcosmeticsinfo.org Its properties, such as water solubility, vapor pressure, and partition coefficients, govern its distribution in the environment. Releases of undec-10-enoic acid from industrial manufacturing and use primarily occur into water. arkema.com Due to its low vapor pressure, it exhibits a low potential for volatilization into the atmosphere. arkema.com

Table 1: Physicochemical and Environmental Properties of Undec-10-enoic Acid

| Property | Value/Description | Implication for Environmental Fate | Source |

|---|---|---|---|

| Molecular Formula | C11H20O2 | - | arkema.com |

| Vapor Pressure | Low | Low potential for volatilization and atmospheric transport. | arkema.com |

| n-octanol/water partition coefficient (log KOW) | 4 (at 22 °C) | Indicates a potential for bioaccumulation. | chemos.de |

| Bioaccumulation Potential | Low potential based on estimated bioconcentration factor. | Contradicts the high log KOW value, suggesting other factors may limit bioaccumulation. | arkema.com |

| Water Solubility | Practically insoluble in water. | Tends to partition to solid phases like soil, sediment, and sludge rather than remaining in the water column. | aromaalyssum.com |

| Soil Adsorption Coefficient (log Koc) | 1.34 (Calculated) | Suggests some mobility in soil, but partitioning to organic matter is expected. | europa.eu |

Transport and Ecotoxicity

Once released into the environment, undecylenate can be transported within and between environmental compartments. Its low water solubility and moderate soil adsorption suggest that it will likely be associated with particulate matter in aquatic systems and organic matter in soils. aromaalyssum.comeuropa.eu

Research into the aquatic toxicity of undecylenic acid reveals significant effects on aquatic organisms. It is classified as harmful to fish and aquatic invertebrates and toxic to algae. arkema.com One study classified it as very toxic to aquatic life with long-lasting effects. chemos.de

Table 2: Ecotoxicity Data for Undec-10-enoic Acid

| Endpoint | Value | Species | Exposure Time | Source |

|---|---|---|---|---|

| LC50 | 53.7 mg/l | Fish | 24 h | chemos.de |

| EC50 | 33 mg/l | Aquatic invertebrates | 24 h | chemos.de |

| ErC50 | 0.24 mg/l | Algae | 72 h | chemos.de |

Pathways of Degradation and Transformation in Environmental Compartments

The persistence of calcium undec-10-enoate in the environment is largely determined by the degradation of the undecylenate molecule.

Biodegradation

Table 3: Biodegradation Data for Undec-10-enoic Acid

| Finding | Degradation Rate | Time | Test Guideline | Source |

|---|---|---|---|---|

| Readily biodegradable | 94% | 28 days | Not Specified | chemos.de |

A study on the metabolism of a structurally similar compound, potassium undecyl sulphate, suggests that the degradation mechanism likely involves initial omega-oxidation followed by beta-oxidation, which is a common pathway for fatty acid breakdown in biological systems. nih.gov

Abiotic Transformation

In addition to biodegradation, abiotic processes can contribute to the transformation of the compound. Upon heating or combustion, undecylenic acid can decompose to produce carbon monoxide and carbon dioxide. fishersci.se In the case of calcium undecylenate, irritating fumes, organic acid vapors, and calcium oxide fumes may also be generated. gelest.com

Role of Calcium in Soil Transformation

The calcium component of the molecule can influence its behavior in soil environments. Calcium is known to play a crucial role in the structure and stability of soil organic matter. eagri.orgnih.gov It can form bridges between organic compounds and mineral surfaces, a process that can enhance the persistence of organic carbon in soil. nih.govcopernicus.org Recent studies have shown that calcium additions can alter the microbial community, promoting bacteria that are efficient at colonizing surfaces and incorporating plant litter into microbial biomass. nih.gov This suggests that the presence of calcium from calcium undec-10-enoate could potentially influence the microbial transformation of the undecylenate anion in the soil, possibly affecting its degradation rate and the formation of soil organic matter. nih.gov

Q & A

Q. What are the standard methods for synthesizing calcium undec-10-enoate, and how are purity and yield optimized?

Calcium undec-10-enoate is synthesized via neutralization reactions, typically involving undec-10-enoic acid and calcium hydroxide or carbonate. Key steps include refluxing the acid with the calcium base in a solvent like ethanol, followed by filtration and drying. Purity is optimized by controlling stoichiometric ratios (e.g., 2:1 acid-to-calcium molar ratio) and reaction temperature (e.g., 60–80°C). Yield improvements often involve solvent selection (e.g., hot alcohol for better solubility) and purification via recrystallization . Characterization methods include FT-IR for carboxylate bonding confirmation (stretching at ~1550–1650 cm⁻¹) and elemental analysis for calcium content verification .

Q. How should researchers characterize the solubility and stability of calcium undec-10-enoate under varying experimental conditions?

Pharmacopoeial standards describe calcium undec-10-enoate as practically insoluble in water, cold alcohol, and ether but slightly soluble in hot alcohol . Stability studies should assess hygroscopicity (via thermogravimetric analysis) and thermal degradation (using differential scanning calorimetry). For reproducibility, document solvent polarity, temperature, and agitation methods. Advanced techniques like X-ray diffraction (XRD) can confirm crystalline structure stability under storage conditions (e.g., humidity-controlled environments) .

Advanced Research Questions

Q. What experimental design considerations are critical for incorporating undec-10-enoate esters into acyclic diene metathesis (ADMET) polymerization?

ADMET polymerization of undec-10-enoate esters (e.g., 4-allyl-2-methoxyphenyl 10-undecenoate) requires precise control of catalyst loading (e.g., 5 mol% Grubbs catalyst), reaction temperature (50°C), and vacuum conditions to remove ethylene byproducts. Key parameters include monomer purity (verified via NMR) and reaction time (30 min–24 hr) to achieve high molecular weight polymers. Post-polymerization analysis involves GPC for molecular weight distribution and ¹H NMR to confirm backbone structure . Challenges include avoiding cross-linking byproducts through rigorous exclusion of oxygen .

Q. How can researchers evaluate the antimicrobial mechanisms of calcium undec-10-enoate salts against fungal pathogens?

Methodologies include:

- Time-kill assays : Measure log reduction in colony-forming units (CFUs) of Candida albicans over 24–48 hours.

- Membrane disruption studies : Use fluorescent probes (e.g., propidium iodide) to assess cell permeability via flow cytometry.

- Synergy testing : Combine with azoles (e.g., clotrimazole) and calculate fractional inhibitory concentration (FIC) indices.

Note that efficacy varies with formulation (e.g., zinc salts may show higher activity than calcium salts) and pH (optimal at 5.5–6.5) .

Q. What strategies resolve contradictions in reported bioactivity data for undec-10-enoate derivatives?

Discrepancies in antimicrobial or polymer performance data often arise from:

- Sample purity : Impurities >2% can skew bioactivity; validate via HPLC .

- Experimental variables : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) or polymerization conditions (e.g., solvent-free vs. dichloromethane-based systems).

- Statistical rigor : Apply ANOVA to compare datasets and report confidence intervals (p <0.05). Cross-validate findings using orthogonal assays (e.g., broth microdilution vs. agar diffusion for antimicrobial studies) .

Methodological Best Practices

Q. How should researchers design reproducibility protocols for undec-10-enoate-based synthetic routes?

Q. What are the key steps for validating the structural integrity of undec-10-enoate derivatives in polymer matrices?

- Spectroscopic analysis : Use ¹H/¹³C NMR to confirm ester linkage retention (δ ~4.1–4.3 ppm for methylene adjacent to carbonyl).

- Thermal analysis : Compare glass transition temperatures (Tg) via DSC to detect plasticization effects.

- Degradation studies : Monitor hydrolytic stability in PBS (pH 7.4) using mass loss measurements over 30 days .

Data Management and Reporting

Q. How to ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing calcium undec-10-enoate research?

- Metadata : Include CAS numbers (e.g., 112-38-9 for undec-10-enoic acid) and IUPAC names in abstracts.

- Repository use : Deposit spectral data in platforms like ChemSpider or PubChem.

- Standardized units : Report concentrations in molarity (M) and polymer molecular weights in kDa with dispersity (Đ) values .

Q. What are common pitfalls in interpreting NMR data for undec-10-enoate derivatives, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.